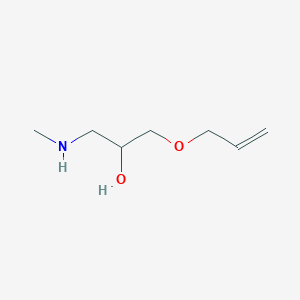

1-Allyloxy-3-methylamino-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-Allyloxy-3-methylamino-propan-2-ol typically involves the reaction of allyl alcohol with 3-methylamino-1,2-propanediol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The mixture is heated to facilitate the reaction, and the product is then purified through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .

Análisis De Reacciones Químicas

1-Allyloxy-3-methylamino-propan-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Synthesis of 1-Allyloxy-3-methylamino-propan-2-ol

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of allyl glycidyl ether with methylamine. This process typically yields high purity levels suitable for research applications.

Synthetic Routes

| Route | Description |

|---|---|

| Route 1 | Reaction of allyl glycidyl ether with methylamine under controlled conditions to form the desired product. |

| Route 2 | Alternative methods may involve catalytic processes to enhance yield and selectivity. |

Biological Activities

Research has indicated that this compound exhibits significant biological activities, particularly in the inhibition of inflammatory responses and potential anticancer properties.

Inflammatory Response Inhibition

A study demonstrated that derivatives of β-amino alcohols, including this compound, effectively suppressed lipopolysaccharide (LPS)-induced cytokine release in human whole blood models. The compound showed IC50 values indicating its efficacy in reducing levels of pro-inflammatory cytokines such as IL-8 and TNFα .

Anticancer Activity

In vitro tests have shown that related compounds derived from similar synthetic pathways exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities to this compound have been tested against HCT-116 and MCF-7 cell lines, yielding IC50 values that suggest promising anticancer potential .

Polymer Science Applications

This compound can also be utilized as a monomer in the synthesis of polymers. Its allylic structure allows for polymerization reactions that can lead to the formation of novel materials with specific properties.

Polymerization Characteristics

| Property | Description |

|---|---|

| Monomer Type | Allylic |

| Polymerization Method | Free radical polymerization or other catalytic methods may be employed to synthesize copolymers. |

| Potential Applications | Development of materials with enhanced mechanical properties or specific functionalities for biomedical applications. |

Case Study 1: Antimicrobial Properties

A recent investigation into β-amino alcohol derivatives highlighted their potential as antimicrobial agents. The study found that modifications to the structure significantly influenced their antibacterial activity, suggesting that this compound could be further explored for its antimicrobial efficacy .

Case Study 2: Drug Development

In drug metabolism studies, compounds similar to this compound were evaluated for their pharmacokinetic profiles. The findings indicated favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .

Mecanismo De Acción

The mechanism of action of 1-Allyloxy-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Allyloxy-3-methylamino-propan-2-ol can be compared with other similar compounds, such as:

3-Methylamino-1,2-propanediol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

Allyl alcohol: Another precursor, allyl alcohol, is used in the synthesis of various allyloxy compounds.

N-Methyl-1,2-propanediol: This compound is structurally similar and has comparable reactivity in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

1-Allyloxy-3-methylamino-propan-2-ol is a compound of interest due to its potential biological activities, which include antimicrobial properties and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.

Basic Information

- IUPAC Name : 1-(methylamino)-3-prop-2-enoxypropan-2-ol

- Molecular Weight : 145.20 g/mol

- Chemical Structure : The compound features an allyloxy group attached to a methylamino group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of allyl alcohol with 3-methylamino-1,2-propanediol. This reaction is generally carried out in the presence of a base (e.g., sodium hydroxide) and a solvent such as ethanol to optimize yield and purity.

This compound exhibits its biological activity through interactions with specific molecular targets, including enzymes and receptors. The compound's structure allows it to engage in various biochemical pathways, which can lead to significant therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound using minimum inhibitory concentration (MIC) tests against common bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These results indicate that this compound possesses significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its antibiotic resistance .

Other Biological Activities

In addition to its antimicrobial properties, this compound has been investigated for other biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, indicating potential protective effects against oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neurons from toxic events, which could have implications for neurodegenerative diseases .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-Methylamino-1,2-propanediol | Similar backbone | Precursor for synthesis; less potent |

| Allyl alcohol | Simple alcohol | Used in synthesis; no significant bioactivity |

| N-Methyl-1,2-propanediol | Similar structure | Comparable reactivity; limited studies |

The unique combination of functional groups in this compound contributes to its distinct biological profile compared to these compounds.

Propiedades

IUPAC Name |

1-(methylamino)-3-prop-2-enoxypropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-10-6-7(9)5-8-2/h3,7-9H,1,4-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUKYWNSUGHMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(COCC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.